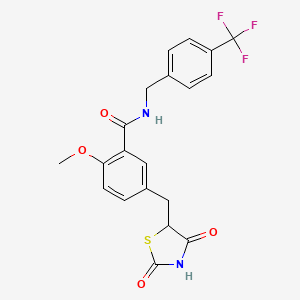

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

概要

準備方法

合成経路と反応条件

KRP 297の合成は、チアゾリジンジオン構造のコアを調製することから始まる複数のステップを含みます。主なステップには以下が含まれます。

チアゾリジンジオン環の形成: これは一般的に、置換ベンジルアミンとチアゾリジンジオン誘導体を塩基性条件下で反応させることで達成されます。

トリフルオロメチル基の導入: このステップには、中間体をトリフルオロメチル化剤(トリフルオロメチルヨウ化物など)と触媒条件下で反応させることが含まれます。

最終的なカップリング反応: 最後のステップでは、中間体を置換ベンズアミド誘導体と酸性条件下でカップリングさせて最終生成物を形成します.

工業生産方法

KRP 297の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー反応器と自動合成プラットフォームを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

KRP 297は、以下を含むさまざまな化学反応を起こします。

酸化: KRP 297は、特にチアゾリジンジオン環で酸化反応を起こし、スルホキシドとスルホンを形成します。

還元: 還元反応はカルボニル基で起こり、アルコールに変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主な生成物

酸化: スルホキシドとスルホン。

還元: アルコール。

置換: ニトロ誘導体とハロゲン化誘導体.

科学研究への応用

KRP 297は、以下を含む幅広い科学研究への応用があります。

化学: チアゾリジンジオン誘導体の反応性とさまざまな試薬との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞および動物モデルにおける脂質代謝とインスリン感受性への影響について調査されています。

医学: ペルオキシソーム増殖剤活性化受容体アルファとペルオキシソーム増殖剤活性化受容体ガンマに対するデュアルアゴニスト活性により、2型糖尿病と脂質異常症の治療のための潜在的な治療薬として研究されています

科学的研究の応用

Pharmacological Applications

1. Dual Agonist Activity:

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide acts as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors are crucial for regulating lipid metabolism and glucose homeostasis. The compound exhibits effective concentrations (EC50) of 149 nM for PPARα and 83 nM for PPARγ, indicating its potential utility in treating metabolic disorders such as diabetes.

2. Anti-diabetic Potential:

Research has highlighted the compound's role in improving insulin sensitivity and regulating blood glucose levels. Its ability to activate PPARγ suggests it may function similarly to existing anti-diabetic medications like rosiglitazone and pioglitazone, but with potentially enhanced efficacy due to its unique structural features.

Case Studies

Case Study 1: Metabolic Disorder Treatment

In a study investigating the effects of this compound on diabetic models, researchers found significant reductions in blood glucose levels alongside improvements in lipid profiles. These findings suggest that the compound could be a viable candidate for further development as a therapeutic agent for type 2 diabetes.

Case Study 2: Structural Comparisons with Known Drugs

Comparative studies have shown that while compounds like rosiglitazone and pioglitazone are established PPARγ agonists, the unique combination of functional groups in this compound may enhance receptor binding affinity. This structural advantage could lead to improved therapeutic outcomes with potentially fewer side effects compared to existing therapies.

作用機序

KRP 297は、ペルオキシソーム増殖剤活性化受容体アルファとペルオキシソーム増殖剤活性化受容体ガンマに結合して活性化することにより、その効果を発揮します。これらの受容体は、脂質代謝、グルコース恒常性、炎症に関与する遺伝子の発現を調節する核受容体です。活性化されると、KRP 297は受容体に構造変化を誘導し、コアクチベーターの動員と標的遺伝子の転写を促進します。 これは、脂質酸化の増加、脂質生成の減少、インスリン感受性の改善につながります .

類似化合物との比較

類似化合物

ロシグリタゾン: ペルオキシソーム増殖剤活性化受容体ガンマに対する選択的アゴニストとして作用する別のチアゾリジンジオン誘導体。

ピオグリタゾン: ペルオキシソーム増殖剤活性化受容体ガンマも標的とするチアゾリジンジオンですが、副作用プロファイルが異なります。

独自性

KRP 297は、ペルオキシソーム増殖剤活性化受容体アルファとペルオキシソーム増殖剤活性化受容体ガンマの両方に対するデュアルアゴニスト活性により、脂質とグルコースの調節異常を含む代謝性疾患の治療のための有望な候補となっています。 このデュアル活性は、これらの受容体のいずれか1つのみを標的とする他の化合物とは異なります .

生物活性

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide, also known as MK0767, is a synthetic compound with significant biological activity, particularly in the context of metabolic regulation and diabetes treatment. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 454.42 g/mol. The compound features a thiazolidinedione moiety, which is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

This compound acts primarily as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors play essential roles in regulating lipid metabolism and glucose homeostasis. The compound exhibits effective concentrations (EC50) of 149 nM for PPARα and 83 nM for PPARγ, indicating its potential in managing metabolic disorders such as diabetes.

Antidiabetic Potential

Research has demonstrated that this compound can significantly influence various antidiabetic targets. In vitro studies have shown that it inhibits key enzymes involved in carbohydrate metabolism:

| Target Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| α-Glucosidase | 6.28 | Acarbose: 2.00 |

| α-Amylase | 4.58 | Acarbose: 1.58 |

| PTP1B | 0.91 | Ursolic Acid: 1.35 |

| DPPH (Antioxidant) | 2.36 | Ascorbic Acid: 0.85 |

These results suggest that the compound possesses multitarget antidiabetic activity, making it a promising candidate for further development .

Interaction Studies

Interaction studies have revealed that the compound engages with various biological targets beyond PPARs. It has been linked to the modulation of genes involved in glucose metabolism and insulin sensitivity .

Case Studies

In one notable study, the effects of MK0767 were evaluated in a controlled environment using diabetic animal models. The administration of the compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups. These findings underscore the therapeutic potential of MK0767 in treating type 2 diabetes .

特性

IUPAC Name |

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFXEUUOMTXWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870239 | |

| Record name | 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213252-19-8 | |

| Record name | 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213252-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRP297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。